3-(1H-Pyrrol-1-yl)butanenitrile
Description
Table 1: Elemental Composition and Molecular Weight Breakdown
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 |
| Hydrogen | 10 | 1.008 | 10.08 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Total | - | - | 134.18 |
The degree of unsaturation (DoU) for this compound is calculated as follows:
$$
\text{DoU} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 8) + 2 - 10 - 0 + 2}{2} = 5
$$
This value accounts for:
- One aromatic pyrrole ring (contributing three degrees: one ring + two double bonds).
- One nitrile group (contributing two degrees via a triple bond).
The molecular weight and structural features align with its classification as a nitrile-containing pyrrole derivative , a class of compounds notable for their versatility in organic synthesis and material science.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-pyrrol-1-ylbutanenitrile |
InChI |
InChI=1S/C8H10N2/c1-8(4-5-9)10-6-2-3-7-10/h2-3,6-8H,4H2,1H3 |
InChI Key |
BQRYAWMCOLNCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)butanenitrile typically involves the reaction of pyrrole with butanenitrile under specific conditions. One common method is the condensation of pyrrole with butanenitrile in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various functionalized pyrrole derivatives.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)butanenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research on pyrrole derivatives has shown potential in developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and polymers, contributing to advancements in materials science
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 3-(1H-Pyrrol-1-yl)butanenitrile and its analogs based on molecular structure, biological activity, and applications:
Structural and Functional Differences
- Backbone Complexity : this compound has a simpler structure compared to the pyrazolyl-pyrrolopyridine derivative (CAS 1956331-79-5), which includes fused heterocyclic rings. The latter’s discontinuation suggests synthetic or stability challenges .
- Functional Groups : The fluorinated analog (CAS 1403565-81-0) contains an oxopropanenitrile group, which may improve binding affinity in target proteins compared to the nitrile-only terminus in the parent compound .
- Stereochemistry : The chiral indole derivative (CAS 429689-24-7) highlights the importance of stereoselectivity in drug design, a feature absent in achiral pyrrole-nitriless analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1H-Pyrrol-1-yl)butanenitrile, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For analogous nitriles (e.g., 3-(1H-Pyrrol-1-yl)propanenitrile), pyrrole derivatives are reacted with cyanoethylating agents under mild conditions. Optimization involves controlling temperature (0–5°C) and using catalysts like piperidine in ethanol, as seen in similar nitrile syntheses . Purification via column chromatography or recrystallization improves yield.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodology :
- ¹H/¹³C NMR : The pyrrole ring protons appear as distinct aromatic signals (δ 6.0–6.5 ppm), while the nitrile group (C≡N) is identified via carbon shifts (δ 115–120 ppm) .
- IR Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles.
- Waste Management : Segregate nitrile waste and dispose via certified chemical treatment facilities .
Advanced Research Questions
Q. How does the electronic nature of the pyrrole ring in this compound influence its reactivity in cross-coupling reactions?
- Methodology : The electron-rich pyrrole ring enhances nucleophilic substitution at the nitrile-adjacent carbon. Computational studies (e.g., DFT) can map electron density distribution to predict reactivity. For example, pyrrole’s conjugation stabilizes intermediates in Suzuki-Miyaura couplings, enabling applications in materials science .
Q. What strategies can resolve discrepancies in reported biological activity data for pyrrole-containing nitriles like this compound?
- Methodology :
- Dose-Response Analysis : Validate activity across multiple cell lines (e.g., IC₅₀ comparisons).
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450 interactions, addressing variability in pharmacokinetic data .
- Structural Analogues : Compare with derivatives (e.g., fluorophenyl-butanenitrile) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to receptors (e.g., enzymes) using software like AutoDock. The nitrile group may act as a hydrogen bond acceptor, while the pyrrole ring engages in π-π stacking .
- MD Simulations : Track stability of ligand-protein complexes over nanosecond timescales to assess binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
